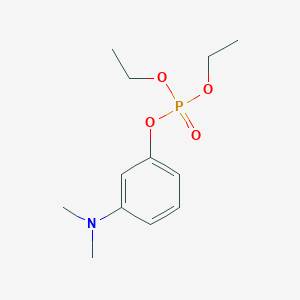
Phosphoric acid, m-(dimethylamino)phenyl diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, m-(dimethylamino)phenyl diethyl ester is a chemical compound with the molecular formula C12H20NO4P It is an ester of phosphoric acid and is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a diethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, m-(dimethylamino)phenyl diethyl ester typically involves the esterification of phosphoric acid with m-(dimethylamino)phenol and diethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, m-(dimethylamino)phenyl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, phosphine compounds, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphoric acid, m-(dimethylamino)phenyl diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of phosphoric acid, m-(dimethylamino)phenyl diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The ester group can undergo hydrolysis, releasing the active phosphoric acid moiety, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, m-(dimethylamino)phenyl methyl ester
- Phosphoric acid, p-(dimethylamino)phenyl diethyl ester
- Phosphoric acid, m-(ethylamino)phenyl diethyl ester
Uniqueness
Phosphoric acid, m-(dimethylamino)phenyl diethyl ester is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
4619-09-4 |
|---|---|
Molecular Formula |
C12H20NO4P |
Molecular Weight |
273.26 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl] diethyl phosphate |
InChI |
InChI=1S/C12H20NO4P/c1-5-15-18(14,16-6-2)17-12-9-7-8-11(10-12)13(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
PAIVEGSMGRDHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC(=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















